molecular formula C12H18N2O B568545 (3-(4-Methylpiperazin-1-yl)phenyl)methanol CAS No. 123987-13-3

(3-(4-Methylpiperazin-1-yl)phenyl)methanol

Cat. No. B568545
CAS RN: 123987-13-3
M. Wt: 206.289
InChI Key: WUTDMUUJMMFJMQ-UHFFFAOYSA-N
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Description

“(3-(4-Methylpiperazin-1-yl)phenyl)methanol” is a chemical compound with the CAS Number: 123987-13-3 . It has a molecular weight of 206.29 and its molecular formula is C12H18N2O . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “(3-(4-Methylpiperazin-1-yl)phenyl)methanol” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Inchi Code for this compound is 1S/C12H18N2O/c1-13-5-7-14 (8-6-13)12-4-2-3-11 (9-12)10-15/h2-4,9,15H,5-8,10H2,1H3 .


Physical And Chemical Properties Analysis

“(3-(4-Methylpiperazin-1-yl)phenyl)methanol” is a solid substance . It is colorless to white to yellow . It should be stored in a refrigerator and under an inert atmosphere .

Scientific Research Applications

Synthesis of Nonlinear Optical (NLO) Materials

This compound is a potential precursor in the synthesis of novel Mannich base organic NLO crystals. These materials are crucial for developing electro-optic devices due to their ability to modulate light in response to an electric field. The synthesized NLO crystals can exhibit properties such as high thermal stability and low dielectric constants, making them suitable for applications in photonics, optical switching, and energy storage devices .

Pharmaceutical Intermediate

“(3-(4-Methylpiperazin-1-yl)phenyl)methanol” serves as an intermediate in the synthesis of various active pharmaceutical ingredients. It is involved in the preparation of compounds like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone, which are significant in the treatment of various medical conditions .

Molecular Docking Studies

The compound can be used in molecular docking studies to simulate the interaction between small molecules and proteins. This is particularly useful in drug discovery, where understanding the binding efficiency and orientation of a drug candidate within a target protein’s active site is crucial .

Optoelectronic Applications

Due to its structural properties, this compound can be used to develop materials for optoelectronic applications. These materials can exhibit blue light emission, which is essential for devices like LEDs and laser diodes .

Material Characterization

“(3-(4-Methylpiperazin-1-yl)phenyl)methanol” can be analyzed using various characterization techniques such as NMR, HPLC, LC-MS, and UPLC. These methods provide insights into the purity, structure, and properties of the compound, which are vital for its application in scientific research .

Computational Chemistry Simulations

The compound can be used in computational chemistry simulations to understand its behavior in different environments. Programs like Amber, GROMACS, and Avogadro can utilize this compound to produce visualizations and simulations of molecular dynamics .

Cancer Research

In cancer research, this compound can be explored for its potential role in the inactivation of NF-κB, a protein complex that plays a crucial role in cancer cell growth and survival. Inhibitors that target NF-κB pathways can be developed using this compound as a starting point .

Antimicrobial Activity

Research has shown that derivatives of piperazine, which is part of the compound’s structure, exhibit antimicrobial activity. This suggests that “(3-(4-Methylpiperazin-1-yl)phenyl)methanol” could be used to synthesize new antimicrobial agents .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTDMUUJMMFJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675479
Record name [3-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methylpiperazin-1-yl)phenyl)methanol

CAS RN

123987-13-3
Record name [3-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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